Bis(4-methylphenyl)chlorophosphine
Description
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Properties
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-71-2 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methylphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Organophosphorus Compounds in Modern Synthesis and Catalysis
Organophosphorus compounds are a versatile and expanding class of molecules in organic chemistry, finding extensive applications in medicinal, agricultural, and industrial chemistry. longdom.org Their inherent chemical properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them indispensable in numerous scientific fields. nih.gov In contemporary synthesis, these compounds are crucial. For instance, phosphonates are widely used as improved Wittig reagents for alkene synthesis, and phosphines are vital ligands in metal-catalyzed reactions. frontiersin.org The presence of organophosphorus compounds in bioactive natural products, therapeutic agents, and prodrugs further underscores their importance in chemical biology and synthetic chemistry. nih.gov
These compounds play a pivotal role in the development of new synthetic methods and are central to asymmetric catalysis, where they act as ligands and effectors. nih.gov Chiral phosphine (B1218219) ligands, in particular, can induce significant asymmetry near a catalytic center, leading to high stereoselectivity in chemical products. frontiersin.org Furthermore, the phosphate (B84403) group in organophosphates can act as a directing group in transition-metal-catalyzed C-H bond activation, a fundamental process in organic synthesis. nih.gov
The Role of Chlorophosphines As Key Synthetic Intermediates and Building Blocks
Chlorophosphines are highly valuable synthetic intermediates and building blocks in organophosphorus chemistry. Their reactivity makes them essential for creating a wide array of other phosphorus-containing molecules. nih.gov They serve as precursors for the synthesis of tertiary phosphine (B1218219) ligands, which are crucial components of many catalytic systems. acs.org The synthesis of these ligands often involves the nucleophilic addition to an electrophilic dialkylchlorophosphine derivative. acs.org
The versatility of chlorophosphines is demonstrated by their use in the preparation of other functionalized phosphines. For example, they can react with various nucleophiles like carbanions, phenolates, thiophenolates, and amides to form new P-C, P-O, P-S, and P-N bonds, respectively. nih.gov This reactivity allows for the construction of complex and functionally diverse organophosphorus compounds. Moreover, chlorophosphines are foundational in creating valuable building blocks for more complex molecular architectures, such as those used in biomimetic and materials chemistry. nih.gov
An Overview of Bis 4 Methylphenyl Chlorophosphine S Prominence in Academic Investigations
Organometallic Approaches in Chlorophosphine Synthesis
The most prevalent and versatile methods for synthesizing diarylchlorophosphines rely on the reaction of phosphorus trichloride (B1173362) with potent organometallic nucleophiles. nih.gov This approach allows for the direct formation of the phosphorus-carbon bond. The choice of the organometallic reagent, either a Grignard reagent or an organolithium compound, is a key consideration in the synthetic design.
Grignard Reagent-Mediated Pathways
The Grignard reaction is a cornerstone of organophosphorus synthesis, providing a reliable pathway to compounds like this compound. youtube.com The synthesis involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with two equivalents of the corresponding Grignard reagent. For the target compound, this would be 4-methylphenylmagnesium bromide. The reaction is typically conducted in an etheral solvent such as tetrahydrofuran (B95107) (THF) under controlled temperature conditions, often starting at low temperatures (e.g., -10 °C to 0 °C) to manage the exothermic nature of the reaction. youtube.com
The general transformation can be represented as: 2 ArMgBr + PCl₃ → Ar₂PCl + 2 MgBrCl
This method's utility lies in its straightforwardness and the wide availability of starting materials. However, controlling the stoichiometry is crucial to prevent the formation of the tertiary phosphine (B1218219) (Ar₃P) as a byproduct. Theoretical studies suggest the reaction proceeds via a nucleophilic substitution at the phosphorus center (Sₙ2@P mechanism). organic-chemistry.org
Organolithium Compound-Based Protocols
Similar to Grignard reagents, organolithium compounds are effective for the arylation of phosphorus halides. The use of 4-methylphenyllithium, generated from 4-bromotoluene (B49008) and an alkyllithium reagent like n-butyllithium, can be employed to synthesize this compound. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction times but may also require more stringent temperature control to avoid side reactions, including the formation of the tertiary phosphine. nih.govresearchgate.net
The protocol is conceptually similar to the Grignard pathway and is a widely used alternative in phosphine synthesis. researchgate.net The choice between Grignard and organolithium reagents can depend on factors such as substrate compatibility and desired selectivity.
Synthesis of Phosphorus-Containing Derivatives from Bis-sulfone Precursors
The synthesis of phosphines or their direct precursors like chlorophosphines from bis-sulfone starting materials is not a standard or commonly documented methodology in organophosphorus chemistry. While sulfones are versatile functional groups in organic synthesis, notably in olefination reactions like the Julia-Lythgoe and Julia-Kocienski olefinations which produce alkenes, a direct pathway from a sulfone to a phosphine is not a conventional transformation. wikipedia.orgorganic-chemistry.org The established routes to phosphines predominantly involve the formation of P-C bonds using organometallic reagents with phosphorus halides or the reduction of phosphine oxides. organic-chemistry.orgliv.ac.uk
General Strategies for Tertiary Phosphine Preparation from Halogenophosphines
Diorganochlorophosphines like this compound are highly valuable because they are immediate precursors to a wide range of tertiary phosphines. acs.org This transformation is typically achieved by reacting the chlorophosphine with a third equivalent of an organometallic reagent (either Grignard or organolithium). This strategy allows for the synthesis of both symmetrical and unsymmetrical tertiary phosphines. youtube.com
Symmetrical Tertiary Phosphines: Reacting this compound with one more equivalent of 4-methylphenylmagnesium bromide yields the symmetrical tris(4-methylphenyl)phosphine.
Unsymmetrical (Mixed) Tertiary Phosphines: Reacting the chlorophosphine with a different organometallic reagent (e.g., ethylmagnesium bromide or phenyllithium) provides access to unsymmetrical phosphines like bis(4-methylphenyl)ethylphosphine or bis(4-methylphenyl)phenylphosphine. youtube.com
This stepwise approach, starting from a dihalophosphine or phosphorus trichloride, offers excellent control over the final structure of the tertiary phosphine. youtube.com
| Precursor | Reagent (1 equiv.) | Product | Type |
| (4-MeC₆H₄)₂PCl | 4-MeC₆H₄MgBr | (4-MeC₆H₄)₃P | Symmetrical |
| (4-MeC₆H₄)₂PCl | CH₃CH₂MgBr | (4-MeC₆H₄)₂P(CH₂CH₃) | Unsymmetrical |
| (4-MeC₆H₄)₂PCl | C₆H₅Li | (4-MeC₆H₄)₂P(C₆H₅) | Unsymmetrical |
Optimization of Reaction Conditions and Yields in Chlorophosphine Synthesis
Optimizing the synthesis of chlorophosphines is critical for achieving high yields and purity while minimizing side products. Key parameters include temperature, solvent, reaction time, and reagent quality.
Temperature Control: Grignard and organolithium reactions are highly exothermic. Maintaining low temperatures (often between -78 °C and 0 °C) during reagent addition is essential to prevent over-alkylation/arylation to the tertiary phosphine and other side reactions. youtube.com
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard, as they are required to solvate and stabilize the organometallic reagent. The purity of the solvent is paramount, as traces of water will quench the reagent.
Reaction Stoichiometry and Addition Order: Precise control over the stoichiometry (2 equivalents of organometallic reagent to 1 equivalent of PCl₃) is necessary to maximize the yield of the desired dichlorophosphine. Slowly adding the organometallic reagent to the solution of PCl₃ is the standard procedure.
Advanced Methods: To address the challenges of heat management in large-scale reactions, modern techniques such as continuous flow chemistry have been explored for Grignard reagent formation and subsequent reactions. Flow reactors offer superior temperature control, enhanced safety, and can lead to improved product purity and reduced reaction times.
The table below summarizes key conditions for the synthesis of diarylchlorophosphines.
| Parameter | Condition | Rationale |
| Reagent | Grignard or Organolithium | Forms the C-P bond. |
| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Electrophilic phosphorus center. |
| Stoichiometry | 2:1 (Organometallic:PCl₃) | Favors formation of Ar₂PCl over ArPCl₂ or Ar₃P. |
| Solvent | Anhydrous THF, Diethyl Ether | Stabilizes organometallic reagent; must be inert. |
| Temperature | Low (e.g., -78 °C to 0 °C) | Controls exothermicity, prevents side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of reagents by oxygen or moisture. |
Fundamental Reactivity Patterns of this compound
This compound, also known as chlorodi-p-tolylphosphine, is a highly reactive organophosphorus compound. Its reactivity stems from the electrophilic nature of the phosphorus atom, which is bonded to two electron-donating p-tolyl groups and an electronegative chlorine atom. benchchem.com This structural arrangement makes the phosphorus center susceptible to attack by nucleophiles and also allows the compound to act as a ligand in various catalytic reactions. benchchem.combenchchem.com
The fundamental reactivity patterns of this compound can be broadly categorized as follows:
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles. This is a common pathway for the synthesis of a wide range of tertiary phosphines with diverse functionalities. benchchem.com For example, it reacts with organometallic reagents like Grignard reagents or organolithium compounds to form new P-C bonds.
Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form bis(4-methylphenyl)phosphine oxide, releasing hydrochloric acid. benchchem.com This reaction highlights the sensitivity of the P-Cl bond to moisture.
Ligand in Catalysis: A significant aspect of its chemistry is its role as a ligand in transition-metal-catalyzed cross-coupling reactions. benchchem.com It coordinates to metal centers, such as palladium, influencing the catalytic activity and selectivity of reactions like the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings. benchchem.comsigmaaldrich.com The p-tolyl groups provide steric bulk and electronic properties that help stabilize the metal center and facilitate the catalytic cycle. benchchem.com
Table 1: Key Reactivity Patterns of this compound
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Nucleophilic Substitution | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary phosphines (Ar₂PR) | Synthesis of diverse phosphine ligands. benchchem.com |
| Hydrolysis | Water (H₂O) | Phosphine oxide (Ar₂P(O)H) | Demonstrates sensitivity to moisture. benchchem.com |
| Ligand in Cross-Coupling | Palladium catalysts, various organic substrates | C-C coupled products | Key role in modern organic synthesis. benchchem.comsigmaaldrich.com |
Electrophilic Transformations at the Phosphorus Stereocenter
The phosphorus atom in trivalent phosphines like this compound possesses a lone pair of electrons, making it a potential nucleophile. However, the chemistry at the phosphorus center can also be viewed from the perspective of electrophilic attack, particularly when considering reactions that lead to the formation of P-chiral compounds.
Stereochemistry and Stereospecificity of SE2(P) Reactions
Electrophilic substitution at a stereogenic trivalent phosphorus center, denoted as SE2(P), is a crucial reaction class in organophosphorus chemistry. A key feature of these reactions is their stereospecificity. Unlike bimolecular nucleophilic substitution (SN2) reactions at phosphorus, which typically proceed with inversion of configuration, SE2(P) reactions generally occur with retention of absolute configuration at the phosphorus center. mdpi.comresearchgate.net
The mechanism of an SE2(P) reaction involves the attack of a positively charged or polarized electrophile (Y⁺) on the electron-rich phosphorus atom from the front side, where the lone pair of electrons is located. mdpi.comresearchgate.net This leads to the formation of a positively charged intermediate, which then proceeds to the final product while retaining the original stereochemistry at the phosphorus atom. mdpi.com This stereochemical outcome is a powerful tool for the synthesis of enantiomerically pure phosphine derivatives and for elucidating reaction mechanisms in organophosphorus chemistry. mdpi.com
Table 2: Stereochemical Outcomes of Substitution Reactions at Chiral Phosphorus Centers
| Reaction Type | Point of Attack | Stereochemical Outcome | Mechanistic Feature |
| SE2(P) | Front-side (lone pair) | Retention of configuration | Formation of a positively charged intermediate. mdpi.com |
| SN2(P) | Back-side | Inversion of configuration | Pentacoordinate transition state/intermediate. mdpi.comresearchgate.net |
Asymmetric Electrophilic Reactions for Chiral Phosphine Synthesis
The stereospecific nature of SE2(P) reactions is harnessed for the asymmetric synthesis of P-chiral phosphines, which are highly valuable as ligands in asymmetric catalysis. nih.gov A common strategy involves the use of phosphine-borane complexes as intermediates. mdpi.comnih.gov These complexes protect the phosphine from oxidation and allow for stereocontrolled transformations.
The synthesis can proceed through several routes:
Alkylation of Metalated Phosphine-Boranes: Chiral phosphine-boranes can be deprotonated with a strong base to form a metalated phosphide-borane. Subsequent reaction with an electrophile, such as an alkyl halide, occurs with retention of configuration at the phosphorus center. mdpi.com
Nucleophilic Substitution on Chiral Chlorophosphine-Boranes: Chiral chlorophosphine-boranes, which have better configurational stability than their non-borane protected counterparts, can serve as electrophilic building blocks. nih.gov Nucleophilic substitution on these compounds with organometallic reagents typically proceeds with inversion of configuration, providing a complementary route to P-chiral phosphines. nih.gov
Palladium-Catalyzed C-P Coupling: Efficient methods for the synthesis of P-chiral phosphines involve the palladium-catalyzed coupling of enantiopure secondary phosphine-boranes with aryl or heteroaryl halides. rsc.org
These asymmetric electrophilic reactions are crucial for creating a diverse library of P-chiral phosphine ligands with tailored electronic and steric properties for a wide range of enantioselective catalytic transformations. nih.gov
Halogenophilic Reactions in Organophosphorus Chemistry
Halogenophilic reactions are a class of reactions where a nucleophile attacks a halogen atom in a molecule. In organophosphorus chemistry, trivalent phosphorus compounds can act as the nucleophile, attacking a halogen atom in a suitable donor molecule. mdpi.com This reactivity is relevant to understanding the behavior of chlorophosphines like this compound, particularly in the context of reactions involving polyhalogenated compounds.
Applications of Atherton-Todd and Appel Reactions
The Atherton-Todd reaction and the Appel reaction are two prominent named reactions in organophosphorus chemistry that involve halogenophilic steps. mdpi.com
The Atherton-Todd reaction is a method for converting dialkyl phosphites into dialkyl chlorophosphates, which are then typically reacted in situ with alcohols or amines to form phosphates or phosphoramidates. beilstein-journals.orgwikipedia.org The reaction is carried out in the presence of a base and a halogen source, most commonly carbon tetrachloride. beilstein-journals.orgwikipedia.org The mechanism involves the deprotonation of the dialkyl phosphite (B83602) by the base, followed by a halogenophilic attack of the resulting phosphonate (B1237965) anion on a chlorine atom of the carbon tetrachloride. researchgate.net
The Appel reaction converts an alcohol to an alkyl halide using a tertiary phosphine (like triphenylphosphine) and a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide). wikipedia.orgorganic-chemistry.org The reaction is initiated by the halogenophilic attack of the phosphine on a halogen atom of the tetrahalomethane, forming a phosphonium (B103445) salt. nrochemistry.com This is followed by reaction with the alcohol to form an alkoxyphosphonium salt, which then undergoes nucleophilic attack by the halide ion to yield the alkyl halide and a phosphine oxide. wikipedia.orgnrochemistry.com The reaction with primary and secondary alcohols typically proceeds with inversion of configuration at the carbon atom. nrochemistry.com
While this compound is not a direct reactant in the classic Atherton-Todd or Appel reactions, these reactions exemplify the fundamental halogenophilic reactivity of trivalent phosphorus compounds and the use of tetrahalomethanes as halogen donors, which are key concepts in understanding the broader reactivity of organophosphorus halides.
Reactions with Tetrahalomethanes and Related Halogen Donors
The reaction of trivalent phosphorus compounds with tetrahalomethanes, such as carbon tetrachloride (CCl₄), is a cornerstone of halogenophilic chemistry. mdpi.com As seen in the Appel reaction, the phosphine acts as a nucleophile, attacking one of the halogen atoms of the CCl₄ molecule. wikipedia.org This initial step generates a phosphonium cation and a trichloromethanide anion. wikipedia.org
The reactivity with other halogen donors is also a key aspect of organophosphorus chemistry. For instance, reagents like N-chlorosuccinimide (NCS) can be used in Appel-type reactions to convert alcohols to alkyl chlorides in the presence of a phosphine. nrochemistry.com The choice of halogen donor can influence the course and products of the reaction. For example, using bromotrichloromethane (B165885) (BrCCl₃) in an Appel-type reaction can lead to a mixture of the corresponding alkyl chlorides and bromides. organic-chemistry.org
These reactions underscore the ability of trivalent phosphorus compounds to interact with a variety of "positive halogen" sources, leading to the formation of new P-halogen bonds or initiating further transformations. This reactivity is central to the synthetic utility of many organophosphorus reagents.
Oxidative Reactivity and Phosphorus Oxidation State Changes (P(III) to P(V))
This compound is an organophosphorus compound where the phosphorus atom exists in the +3 oxidation state. This trivalent phosphorus center is susceptible to oxidation, readily converting to the more stable pentavalent (P(V)) state. This transformation is a key aspect of its chemical reactivity, leading to the formation of various P(V) derivatives, most notably phosphine oxides.
The oxidation can be achieved using a range of oxidizing agents, and the reaction outcome can be sensitive to the specific conditions employed, such as temperature and the nature of the oxidant. This allows for a degree of control over the reaction, favoring certain products based on kinetic or thermodynamic parameters.
Key Research Findings:
Oxidation with Molecular Oxygen: Under kinetically controlled conditions, such as exposure to molecular oxygen (O₂) at low temperatures (0°C), this compound is selectively oxidized to its corresponding phosphinyl chloride. However, the more common product from the oxidation of related phosphines is the phosphine oxide. For instance, the hydrolysis of the chlorophosphine followed by oxidation yields bis(4-methylphenyl)phosphine oxide. Controlled oxidation experiments on the derivative compound have shown that kinetic conditions can favor the formation of bis(4-methylphenyl)phosphine oxide with a high yield of 85%. benchchem.com
Oxidation with Hydrogen Peroxide: The use of stronger oxidizing agents like hydrogen peroxide (H₂O₂), particularly under thermodynamically controlled conditions (e.g., at 80°C), can lead to different outcomes. benchchem.com While this also yields the P(V) oxide, there is a greater potential for over-oxidation, which may result in the formation of phosphoric acid derivatives and consequently, lower yields of the desired phosphine oxide. benchchem.com
Mechanism of Oxidation: The oxidation of P(III) compounds like this compound generally proceeds via the nucleophilic attack of the phosphorus atom on the oxidizing agent. For example, in the reaction with hydrogen peroxide, the phosphorus lone pair attacks one of the oxygen atoms of H₂O₂, leading to the formation of a P-O bond and the displacement of a hydroxide (B78521) ion. Subsequent reaction steps, often involving the hydrolysis of the P-Cl bond, lead to the final P(V) oxide product, bis(4-methylphenyl)phosphine oxide. cymitquimica.com
The table below summarizes the effect of different oxidizing conditions on the transformation of bis(4-methylphenyl)phosphine precursors.
| Oxidizing Agent | Reaction Conditions | Primary Product | Reported Yield | Control Type |
|---|---|---|---|---|
| Oxygen (O₂) | 0°C | Bis(4-methylphenyl)phosphine oxide | 85% | Kinetic |
| Hydrogen Peroxide (H₂O₂) | 80°C | Phosphoric acid derivatives (over-oxidation) | <50% | Thermodynamic |
Phosphinylation Reactions and Mechanisms
Phosphinylation is a significant reaction class for this compound, where it acts as an electrophilic agent to introduce the bis(4-methylphenyl)phosphinyl group, [(4-CH₃C₆H₄)₂P-], onto a nucleophilic substrate. The reactivity of the compound is driven by the electrophilic nature of the phosphorus atom, which is bonded to a good leaving group, the chloride ion.
The general mechanism for these reactions is a nucleophilic substitution at the phosphorus center. A nucleophile (Nu⁻) attacks the phosphorus atom, leading to the cleavage of the phosphorus-chlorine bond and the formation of a new phosphorus-nucleophile bond. The displaced chloride ion is eliminated as a leaving group.
Mechanism: (4-CH₃C₆H₄)₂P-Cl + Nu⁻ → (4-CH₃C₆H₄)₂P-Nu + Cl⁻
This reactivity allows for the synthesis of a wide array of P(III) compounds with diverse functionalities, which can serve as ligands for catalysis or as intermediates for further chemical transformations.
Detailed Research Findings:
Reaction with Organometallic Reagents: this compound reacts with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) in nucleophilic substitution reactions. This is a standard method for forming tertiary phosphines with three different organic substituents by replacing the chlorine atom with an alkyl or aryl group.
Reaction with Amines: Amines can act as nucleophiles, attacking the phosphorus center to displace the chloride and form phosphinous amides (aminophosphines). The reaction typically requires a base to neutralize the hydrogen chloride that is formed.
Reaction with Alcohols and Phenols: In the presence of a base, alcohols (R-OH) and phenols (Ar-OH) react with this compound to yield phosphinites, (4-CH₃C₆H₄)₂P-OR. The base is necessary to deprotonate the alcohol or phenol (B47542), generating the more potent nucleophilic alkoxide or phenoxide.
Use as a Precursor for Ligand Synthesis: A primary application of these phosphinylation reactions is in the synthesis of specialized phosphine ligands for transition-metal-catalyzed cross-coupling reactions. benchchem.comsigmaaldrich.com By reacting the chlorophosphine with various nucleophiles, ligands with tailored steric and electronic properties can be prepared.
The table below provides examples of phosphinylation reactions with different nucleophiles.
| Nucleophile | Reagent Type | Product Class |
|---|---|---|
| R-MgBr / R-Li | Organometallic Reagent | Tertiary Phosphine |
| R₂NH | Amine | Phosphinous Amide |
| R-OH / Ar-OH (+ Base) | Alcohol / Phenol | Phosphinite |
Hydrophosphination of Unsaturated Compounds with Phosphine Precursors
Hydrophosphination involves the addition of a P-H bond across an unsaturated carbon-carbon double or triple bond (alkenes or alkynes). This reaction is a highly atom-economical method for forming phosphorus-carbon bonds. While this compound does not itself contain a P-H bond, it serves as a crucial precursor for generating species that do, namely the corresponding secondary phosphine or secondary phosphine oxide.
Generation of Precursors:
Bis(4-methylphenyl)phosphine: This secondary phosphine, (4-CH₃C₆H₄)₂PH, can be synthesized by the reduction of this compound, for instance, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Bis(4-methylphenyl)phosphine Oxide: This compound is readily formed via the controlled hydrolysis of this compound. benchchem.com Secondary phosphine oxides (SPOs) like this exist in a tautomeric equilibrium with their trivalent phosphinous acid form, (4-CH₃C₆H₄)₂P(OH). rsc.org
Reaction Mechanisms:
The mechanism of hydrophosphination can proceed through several pathways depending on the substrate, catalyst, and reaction conditions.
Radical Mechanism: For unactivated alkenes, the reaction can be initiated by radical initiators or UV light. nih.govnih.gov A radical initiator abstracts the hydrogen atom from the P-H bond of the secondary phosphine or phosphinous acid, generating a phosphinyl radical, [(4-CH₃C₆H₄)₂P•] or [(4-CH₃C₆H₄)₂P(O)•]. This radical then adds to the unsaturated C=C bond, creating a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of the phosphine precursor to propagate the radical chain. This pathway often results in anti-Markovnikov selectivity.
Base-Catalyzed Mechanism: In the presence of a strong base, the secondary phosphine can be deprotonated to form a phosphide (B1233454) anion, [(4-CH₃C₆H₄)₂P⁻]. This highly nucleophilic species can then attack electron-deficient alkenes (e.g., α,β-unsaturated carbonyl compounds) in a Michael-type addition. Subsequent protonation yields the final product.
Acid-Catalyzed or Metal-Catalyzed Mechanism: The tautomeric phosphinous acid form of a secondary phosphine oxide can coordinate to a metal center, which then facilitates the addition to the unsaturated substrate. rsc.org Metal catalysis is particularly common for the hydrophosphination of alkynes.
The use of precursors derived from this compound makes hydrophosphination a versatile strategy for synthesizing a variety of functionalized organophosphorus compounds.
Coordination Chemistry of Bis 4 Methylphenyl Chlorophosphine and Its Derivatives
Bis(4-methylphenyl)chlorophosphine (B86755) as a Ligand Precursor in Transition Metal Chemistry
This compound is a key building block in the synthesis of a diverse range of phosphine (B1218219) ligands. The reactivity of the phosphorus-chlorine bond allows for facile substitution reactions with various nucleophiles, leading to the formation of tertiary phosphines with a wide range of electronic and steric profiles. These tailored ligands are then employed in the construction of transition metal complexes.
The synthetic utility of this compound stems from its ability to introduce the di(p-tolyl)phosphino group [(p-CH₃C₆H₄)₂P-] into a molecule. This group imparts specific characteristics to the resulting metal complexes. The p-methyl substituents on the phenyl rings are electron-donating, which increases the electron density on the phosphorus atom. This enhanced basicity of the phosphine ligand can influence the electronic properties of the metal center it coordinates to, often leading to more stable metal-ligand bonds.
The general strategy for utilizing this compound as a ligand precursor involves its reaction with organometallic reagents such as Grignard reagents or organolithium compounds. This allows for the introduction of a third, often different, organic group to the phosphorus atom, resulting in asymmetrical phosphine ligands of the type (p-tolyl)₂PR. Furthermore, it can be used to synthesize diphosphine ligands by reacting it with suitable difunctional reagents. These diphosphine ligands are of particular interest due to their ability to form chelate rings with metal centers, which can significantly impact the stability and reactivity of the resulting complexes.
The versatility of this compound as a precursor is highlighted by its use in the synthesis of ligands for various transition metals, including palladium, nickel, platinum, rhodium, and gold. The specific design of the ligand, facilitated by this precursor, is crucial in tuning the catalytic activity and selectivity of the final metal complex in a variety of chemical transformations.
Complexation with Transition Metals and Structural Characterization
The phosphine ligands derived from this compound readily coordinate to a variety of transition metals, forming stable complexes. The structural and electronic properties of these complexes are of great interest and are typically investigated using a combination of techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy (particularly ³¹P NMR), and infrared (IR) spectroscopy.
Palladium complexes featuring di(p-tolyl)phosphine ligands are of significant importance, particularly in the field of cross-coupling reactions. The reaction of this compound derivatives with palladium precursors, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [Pd(dba)₂] (dba = dibenzylideneacetone), yields a variety of palladium(0) and palladium(II) complexes.
Structural studies of these complexes, often determined by X-ray crystallography, reveal key features of their coordination geometry. For example, in square planar palladium(II) complexes of the type [PdCl₂(P(p-tolyl)₃)₂], the palladium center is coordinated to two phosphine ligands and two chloride ions. The Pd-P bond lengths and P-Pd-P bond angles are crucial parameters that provide insight into the steric and electronic environment around the metal center.
The electronic properties of these palladium complexes are significantly influenced by the di(p-tolyl)phosphine ligands. The electron-donating nature of the p-tolyl groups increases the electron density on the palladium center, which can facilitate key steps in catalytic cycles, such as oxidative addition. ³¹P NMR spectroscopy is a powerful tool for probing these electronic effects, as the chemical shift of the phosphorus nucleus is sensitive to its electronic environment.
| Complex | Pd-P Bond Length (Å) | P-Pd-P Bond Angle (°) | ³¹P NMR (δ, ppm) | Reference |
| trans-[PdCl₂(P(p-tolyl)₃)₂] | 2.33-2.35 | ~180 | ~25-30 | N/A |
| [Pd((p-tolyl)₂P-R)₂] | Varies with R | Varies with R | Varies with R | N/A |
Note: Specific data for a wide range of complexes is extensive and can be found in specialized crystallographic and spectroscopic databases. The values presented are typical ranges.
Nickel complexes incorporating di(p-tolyl)phosphine ligands exhibit a rich coordination chemistry with various coordination numbers and geometries, including square planar and tetrahedral. The design of the phosphine ligand plays a crucial role in determining the structure and reactivity of the resulting nickel complex.
The reaction of nickel(II) halides with di(p-tolyl)phosphine derivatives typically yields square planar complexes of the type [NiX₂(P(p-tolyl)₂R)₂]. The coordination geometry and the nature of the ligand 'R' can be tailored to influence the catalytic activity of the nickel center, for instance, in olefin oligomerization or polymerization reactions.
The coordination modes of diphosphine ligands derived from this compound are particularly important. Depending on the length and flexibility of the linker between the two phosphorus atoms, these ligands can coordinate in a cis or trans fashion, or even bridge two metal centers. This has a profound impact on the catalytic properties of the nickel complex. For instance, the bite angle of a chelating diphosphine ligand can influence the selectivity of catalytic reactions.
| Complex | Ni-P Bond Length (Å) | P-Ni-P Bond Angle (°) | Coordination Geometry | Reference |
| [NiCl₂((p-tolyl)₂PCH₂P(p-tolyl)₂)] | ~2.20 | ~73 | Square Planar | N/A |
| [NiBr₂((p-tolyl)₂P(CH₂)₂P(p-tolyl)₂)] | ~2.22 | ~85 | Square Planar | N/A |
Note: The presented data is illustrative of the types of complexes formed and the structural parameters of interest.
Platinum Complexes: Platinum complexes with di(p-tolyl)phosphine ligands are known for their stability and have been investigated for their potential applications in catalysis and materials science. Similar to palladium, platinum forms square planar Pt(II) complexes. The strong Pt-P bond contributes to the robustness of these complexes. The synthesis often involves the reaction of a platinum(II) precursor, like K₂[PtCl₄], with the phosphine ligand. rsc.org The resulting complexes, such as cis- or trans-[PtCl₂(P(p-tolyl)₃)₂], can be characterized by multinuclear NMR spectroscopy and X-ray diffraction. rsc.orgnih.gov
Rhodium Complexes: Rhodium complexes bearing di(p-tolyl)phosphine ligands are particularly relevant in the context of hydroformylation and other carbonylation reactions. The steric and electronic properties of the phosphine ligand can be tuned to control the regioselectivity and efficiency of these catalytic processes. Wilkinson's catalyst, [RhCl(PPh₃)₃], serves as a famous prototype, and analogues with di(p-tolyl)phosphine ligands have been synthesized to modulate its catalytic performance. The coordination chemistry of rhodium with these ligands often involves square planar Rh(I) complexes. nih.gov
Gold Complexes: The coordination chemistry of gold with phosphine ligands is well-established, with applications in catalysis and medicine. Gold(I) complexes are typically linear, two-coordinate species of the type [AuCl(P(p-tolyl)₃)]. These complexes are often synthesized by reacting a gold(I) precursor, such as [AuCl(SMe₂)], with the phosphine ligand. The electron-donating nature of the di(p-tolyl)phosphine ligand stabilizes the gold(I) center. nih.gov The study of these complexes also includes dinuclear species where phosphine ligands can bridge two gold atoms. nih.gov
| Metal | Complex Type | Typical Coordination Geometry | Key Application Area |
| Platinum | [PtCl₂(P(p-tolyl)₂R)₂] | Square Planar | Catalysis, Materials |
| Rhodium | [RhCl(CO)(P(p-tolyl)₂R)₂] | Square Planar | Hydroformylation |
| Gold | [AuCl(P(p-tolyl)₂R)] | Linear | Catalysis, Medicinal Chemistry |
Influence of Ligand Steric and Electronic Properties on Coordination Behavior
The steric and electronic properties of phosphine ligands are paramount in determining the structure, stability, and reactivity of their metal complexes. The di(p-tolyl)phosphino group possesses distinct characteristics that influence its coordination behavior.
The electronic nature of the di(p-tolyl)phosphine ligand is primarily dictated by the electron-donating p-methyl groups on the phenyl rings. This increases the Lewis basicity of the phosphorus atom compared to triphenylphosphine (B44618). This enhanced electron-donating ability strengthens the σ-bond between the phosphorus and the metal, which can stabilize the metal complex. This effect can be observed through spectroscopic techniques, such as the change in CO stretching frequency in metal carbonyl complexes upon ligand substitution.
From a steric perspective, the di(p-tolyl)phosphine ligand is bulkier than triphenylphosphine due to the presence of the methyl groups. The steric hindrance created by the ligand can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in a catalytic reaction. The Tolman cone angle is a useful parameter to quantify the steric bulk of a phosphine ligand. For P(p-tolyl)₃, the cone angle is approximately 145°, which is larger than that of PPh₃ (145°). This steric bulk can promote reductive elimination in catalytic cycles, a crucial step in many cross-coupling reactions.
For diphosphine ligands derived from this compound, the bite angle is a critical parameter that significantly influences the coordination geometry and the catalytic activity of the metal complex. The bite angle is defined as the P-M-P angle in a chelated metal complex. rsc.org This angle is largely determined by the nature of the backbone connecting the two phosphorus atoms.
A wider bite angle can impose a specific geometry on the metal center, which can be beneficial for certain catalytic reactions. rsc.org For example, in palladium-catalyzed cross-coupling reactions, a larger bite angle can promote the reductive elimination step, leading to higher catalytic turnover. Conversely, a smaller bite angle might be preferred for reactions that require a specific spatial arrangement of other ligands around the metal center.
The design of diphosphine ligands with varying bite angles can be achieved by modifying the linker between the two di(p-tolyl)phosphino groups. For instance, using different length alkyl chains or rigid aromatic backbones allows for systematic variation of the bite angle. This ability to fine-tune the geometry of the metal's coordination sphere through ligand design is a powerful tool in the development of highly efficient and selective catalysts. nih.govpsu.edu The interplay between the natural bite angle of the ligand and the preferred geometry of the metal center ultimately dictates the structure and reactivity of the resulting complex. psu.edu
Lewis Amphiphilicity in Coordination Complexes
The concept of Lewis amphiphilicity, where a molecule can function as both an electron pair donor (Lewis base) and an electron pair acceptor (Lewis acid), is a topic of growing interest in main group chemistry. While phosphorus(III) compounds, or phosphines, are archetypal Lewis bases owing to the lone pair of electrons on the phosphorus atom, it is now recognized that they can also exhibit Lewis acidic character. dal.ca this compound serves as a clear example of this dual reactivity.
Its Lewis basicity is straightforward, arising from the donation of the phosphorus lone pair to a metal center or other Lewis acid. This is the foundational role of phosphines in their vast coordination chemistry. Conversely, its Lewis acidity can be attributed to the electronic structure of the phosphorus(III) center when bonded to an electronegative substituent like chlorine. The P-Cl bond is polarized (Pᵟ⁺-Clᵟ⁻), rendering the phosphorus atom electrophilic. More significantly, the low-lying σ* (sigma-antibonding) orbital of the P-Cl bond can act as an acceptor orbital for electron density from a suitable Lewis base.
This amphiphilic nature allows for complex reactivity. In the presence of a Lewis acid, this compound coordinates as a standard Lewis base. In the presence of a strong Lewis base (Nu:), it can behave as a Lewis acid, resulting in the nucleophilic displacement of the chloride anion and the formation of a cationic phosphonium (B103445) species, [(p-tolyl)₂PNu]⁺. This reactivity highlights that the phosphorus(III) center, despite its lone pair, can be an effective electron acceptor site. dal.ca
Table 1: Features Contributing to the Lewis Amphiphilicity of this compound
| Feature | Role in Lewis Reactivity | Description |
| Phosphorus Lone Pair | Lewis Base (Donor) | A non-bonding pair of electrons in an sp³-hybridized orbital on the phosphorus atom is available for donation to a Lewis acidic center (e.g., a metal cation). |
| Electronegative Chlorine Atom | Lewis Acid (Acceptor) | The chlorine atom withdraws electron density from phosphorus via the inductive effect, increasing the electrophilicity of the phosphorus center. |
| P-Cl σ Antibonding Orbital* | Lewis Acid (Acceptor) | This low-energy unoccupied molecular orbital can accept electron density from an incoming nucleophile, facilitating the cleavage of the P-Cl bond. |
Multidentate Phosphine Ligand Design Incorporating (4-methylphenyl)phosphine Moieties
The design and synthesis of multidentate ligands, which contain multiple donor atoms capable of binding to a metal center, are of paramount importance in coordination chemistry and catalysis. researchgate.net These ligands can form highly stable chelate rings with metal centers, providing precise control over the metal's coordination sphere, which in turn influences catalytic activity and selectivity. nih.govtcichemicals.com this compound is a valuable and frequently used building block for incorporating the di(p-tolyl)phosphino group, (p-CH₃C₆H₄)₂P-, into larger, multidentate architectures. sigmaaldrich.com
The primary synthetic route to these ligands involves the nucleophilic substitution of the chloride on the phosphorus atom. This compound is reacted with a molecule containing multiple nucleophilic centers, such as diols, diamines, dithiols, or di-lithiated organic fragments. This modular approach allows for the systematic construction of a diverse library of ligands with varied backbones, donor atoms, and steric and electronic properties. cardiff.ac.uk
For instance, the synthesis of a bidentate diphosphine ligand can be readily achieved by reacting two equivalents of this compound with a suitable difunctional precursor, such as a di-Grignard reagent or a dilithiated aromatic compound. A notable strategy involves the reaction of the chlorophosphine with O-protected 2,6-dilithio-4-methylphenol to create novel polydentate systems. researchgate.net This general methodology can be applied to a wide range of molecular scaffolds to create ligands tailored for specific catalytic applications, including palladium-catalyzed cross-coupling reactions and nickel-catalyzed isomerizations. sigmaaldrich.com The choice of the backbone is critical as it dictates the "bite angle" of the resulting multidentate phosphine, a key parameter in controlling the outcome of catalytic reactions. researchgate.net
Table 2: Representative Backbones for Multidentate Ligand Synthesis using this compound
| Backbone Precursor | Ligand Type | Potential Application |
| 1,2-Ethanediol | P,P-Diphosphine (via O-P bonds) | Homogeneous Catalysis |
| 1,2-Diaminoethane | P,N,N,P-Tetradentate or P,P-Diphosphine | Chelation, Catalysis |
| 1,1'-Dilithioferrocene | Diphosphine (e.g., dppf analogue) | Cross-Coupling Reactions |
| 2,2'-Dilithio-1,1'-biphenyl | Diphosphine (e.g., BISBI analogue) | Asymmetric Catalysis |
| Xanthene-4,5-diol | Diphosphine (e.g., Xantphos analogue) | Hydroformylation, Cross-Coupling |
Catalytic Applications of Bis 4 Methylphenyl Chlorophosphine Derived Systems in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking organoboron compounds with organic halides or triflates. The efficacy of this reaction is highly dependent on the choice of ligand. Ligands derived from bis(4-methylphenyl)chlorophosphine (B86755), such as those incorporating the di-p-tolylphosphino group, contribute to creating a catalytically active palladium center that is both electron-rich and sterically accessible. While direct data on ligands synthesized from this compound is specific, the performance of the closely related and commercially available tri(o-tolyl)phosphine is well-documented and serves as an excellent proxy for the catalytic behavior of this class of ligands. For instance, the Herrmann–Beller palladacycle, which is formed from Pd(OAc)₂ and P(o-tolyl)₃, is a highly active precatalyst for Suzuki-Miyaura reactions. nih.gov This system demonstrates the ability to couple various aryl halides with arylboronic acids, showcasing the effectiveness of tolyl-substituted phosphine (B1218219) ligands in promoting this transformation.
Table 1: Representative Suzuki-Miyaura Coupling Reactions Using Tolyl-Phosphine Ligated Palladium Catalysts Data is representative of the performance of tolyl-phosphine ligands in this reaction.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(o-Tol)₃ | K₂CO₃ | Toluene/H₂O | 98 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(o-Tol)₃ | K₂CO₃ | Toluene | 95 |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / P(o-Tol)₃ | K₃PO₄ | Dioxane | 92 |
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Monodentate phosphine ligands, such as those derived from this compound, are often employed to stabilize the active palladium species and promote the catalytic cycle. libretexts.org The ligand's role is to facilitate the oxidative addition of the halide and subsequent migratory insertion of the olefin. libretexts.org Catalyst systems employing ligands like tri(p-tolyl)phosphine have demonstrated effectiveness in coupling various aryl halides with a range of olefinic partners. These reactions typically proceed with high selectivity for the E-isomer of the product.
Table 2: Heck Coupling of Aryl Halides with Alkenes Using a Representative Tolyl-Phosphine Palladium Catalyst Data illustrates the general effectiveness of tolyl-phosphine ligands in the Heck reaction.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | Pd(OAc)₂ / P(p-Tol)₃ | Et₃N | DMF | 92 |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(p-Tol)₃ | NaOAc | DMA | 89 |
| 1-Iodonaphthalene | Methyl methacrylate | PdCl₂(P(p-Tol)₃)₂ | K₂CO₃ | Acetonitrile | 85 |
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting terminal alkynes with aryl or vinyl halides. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper salts, although copper-free versions have been developed. nih.gov Phosphine ligands are crucial for the palladium cycle, and electron-rich ligands like those derived from this compound can enhance catalyst activity, particularly for less reactive aryl chlorides. semanticscholar.org The use of palladium complexes with tolyl-phosphine ligands has been shown to effectively catalyze the coupling of a variety of aryl halides with terminal alkynes under relatively mild conditions.
Table 3: Sonogashira Coupling of Aryl Halides and Terminal Alkynes The data represents typical results achieved with palladium catalysts bearing tolyl-phosphine ligands.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 |
| 1-Bromo-4-methoxybenzene | 1-Heptyne | Pd(OAc)₂ / P(p-Tol)₃ / CuI | Piperidine | DMF | 88 |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 91 |
The Buchwald-Hartwig amination is a fundamental method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org The development of this reaction has been heavily reliant on the design of new phosphine ligands. wiley.com Bulky and electron-rich monodentate phosphine ligands are particularly effective as they promote the formation of monoligated palladium complexes, which are highly active in both the oxidative addition and reductive elimination steps. wikipedia.orgwiley.com Ligands derived from this compound fit this profile and are expected to form active catalysts for the amination of a broad range of aryl halides, including challenging chloride substrates, with various primary and secondary amines.
Table 4: Buchwald-Hartwig Amination of Aryl Chlorides This data is representative of catalyst systems using bulky, electron-rich phosphine ligands of the type derived from the subject compound.
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 97 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 92 |
| 2-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 90 |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. jk-sci.com This reaction is valued for its high functional group tolerance. The choice of phosphine ligand is critical, and bulky, electron-donating ligands can enhance reaction rates and yields, particularly with challenging substrates. nih.gov Research has shown that bulky aromatic phosphine ligands, such as tris(o-tolyl)phosphine, favor high chemoselectivity and maintenance of stereoselectivity in the coupling of alkenyl halides. nih.gov
The Hiyama coupling utilizes organosilicon reagents for the cross-coupling with organic halides. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source or a base. chemistryviews.org Palladium catalysts bearing phosphine ligands are standard for this transformation. The ligand influences the stability and activity of the catalyst, enabling the coupling of various aryl and heteroaryl chlorides with organotrialkoxysilanes. chemistryviews.org
Table 5: Representative Negishi and Hiyama Coupling Reactions Data is illustrative of catalyst systems employing bulky phosphine ligands.
| Reaction | Organic Halide | Coupling Partner | Catalyst System | Activator/Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Negishi | 4-Bromotoluene (B49008) | Phenylzinc chloride | PdCl₂(P(o-Tol)₃)₂ | - | THF | 96 |
| Negishi | (Z)-1-Iodo-1-hexene | n-Butylzinc iodide | PdCl₂(PPh₃)₂ | TMEDA | THF | 99 |
| Hiyama | 4-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ / CM-phos | TBAF | THF/H₂O | 95 |
The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (stannane) and an sp²-hybridized organic halide or pseudohalide. rsc.org The reaction is known for its tolerance of a wide array of functional groups, although the toxicity of the tin reagents is a significant drawback. The mechanism proceeds through the standard palladium catalytic cycle. The use of electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or proazaphosphatranes, has been shown to extend the reaction's scope to less reactive partners like aryl chlorides. rsc.org While specific data for di-p-tolylphosphine (B91435) is sparse, related phosphines like tris(o-tolyl)phosphine have been used to create stable and active catalysts for Stille couplings, particularly in polar solvents like DMF.
Table 6: Stille Coupling of Aryl Halides with Organostannanes Data is representative of results from Stille couplings using palladium-phosphine catalysts.
| Aryl Halide | Organostannane | Catalyst System | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | THF | 93 |
| 4-Bromoacetophenone | Trimethyl(phenyl)tin | PdCl₂(AsPh₃)₂ | CuI | NMP | 91 |
| 1-Bromo-4-nitrobenzene | Tributyl(2-thienyl)tin | Pd₂(dba)₃ / P(o-Tol)₃ | - | DMF | 85 |
Nickel-Catalyzed Processes
Ligands derived from this compound play a significant role in nickel-based catalysis. The phosphorus atom's ability to coordinate with nickel, combined with the electronic influence of the two p-tolyl groups, allows for the creation of highly active and selective catalysts.
Isomerization Reactions
Nickel-hydride catalysts are highly effective for the isomerization of alkenes, a process that involves the migration of a carbon-carbon double bond within a molecule. Catalytic systems for this transformation can be generated in situ from stable Ni(II) precatalysts and ligands derived from this compound.
A common strategy involves the conversion of this compound to its corresponding secondary phosphine oxide (SPO), bis(4-methylphenyl)phosphine oxide, through hydrolysis. This SPO acts as a pre-ligand. In the presence of a reductant and a Ni(II) source (e.g., NiCl₂), a catalytically active nickel-hydride species is formed. researchgate.netchemrxiv.org The SPO is believed to trigger the formation of the active Ni-H species through an oxidative addition mechanism. chemrxiv.org
These nickel-based systems can catalyze site- and stereoselective alkene transposition over multiple positions under mild conditions. researchgate.netchemrxiv.org The reaction proceeds via a Ni-H mediated insertion/elimination mechanism, allowing for the conversion of terminal alkenes into more thermodynamically stable internal alkenes. The choice of ancillary ligands and reaction conditions can influence the regioselectivity and the E/Z selectivity of the resulting internal alkene.
Table 1: Representative Nickel-Catalyzed Alkene Isomerization This table presents illustrative data for typical nickel-catalyzed isomerization reactions.
| Substrate | Catalyst System | Product | Yield (%) | Selectivity (E/Z) |
|---|---|---|---|---|
| 1-Octene | NiCl₂(dme) / Bis(4-methylphenyl)phosphine oxide / Reductant | 2-Octene, 3-Octene, 4-Octene | >95 | Varies with conditions |
| Allylbenzene | Ni(acac)₂ / Di-p-tolylphosphine / NaBH₄ | (E/Z)-β-Methylstyrene | 98 | 85/15 |
| 1-Decene | Ni(COD)₂ / Bis(4-methylphenyl)phosphine oxide / PhSiH₃ | Internal decenes | >99 | Thermodynamic mixture |
Oligomerization Reactions
The oligomerization of light olefins, particularly ethylene (B1197577), to produce linear alpha-olefins (LAOs) is a process of immense industrial importance. Nickel complexes containing phosphorus-based ligands are central to many of these catalytic systems. This compound is a precursor for synthesizing specialized ligands, such as phosphinosulfonamides, which are used in this context.
These P,N-type ligands chelate to the nickel center, creating a specific coordination environment that influences the catalyst's activity and selectivity. Upon activation with a co-catalyst, typically an organoaluminum compound like ethylaluminum dichloride (AlEtCl₂), these complexes become highly active for ethylene oligomerization. The electronic and steric properties of the phosphine ligand are critical in determining the distribution of the resulting olefin oligomers (e.g., butenes, hexenes, octenes). For instance, modifying the substituents on the phosphine can tune the catalyst to favor the production of 1-butene, a key comonomer in polyethylene (B3416737) production.
Table 2: Nickel-Catalyzed Ethylene Oligomerization This table shows representative results for ethylene oligomerization using nickel catalysts with P,N-type ligands.
| Ligand Type Derived from Precursor | Co-catalyst | Activity (mol C₂H₄ / mol Ni·h) | C₄ Selectivity (%) | 1-Butene in C₄ fraction (%) |
|---|---|---|---|---|
| Phosphinopyridine | AlEtCl₂ | 61,000 | 92 | ~75 |
| Phosphinosulfonamide | MAO | 45,000 | 85 | 80 |
| Phosphino-oxazoline | AlEtCl₂ | 45,900 | >90 | ~73 |
Asymmetric Catalysis Facilitated by Chiral Derivatives of this compound
By introducing chirality into the ligand structure, derivatives of this compound can be used to facilitate a range of enantioselective transformations. This is typically achieved by reacting the chlorophosphine with a chiral molecule, such as a chiral alcohol or amine, to create P-chiral or backbone-chiral phosphine ligands.
Intramolecular Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing chiral nitrogen-containing compounds. The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium center. Chiral phosphine ligands, including P,N- and P,olefin-type ligands, are highly effective for this purpose.
Chiral ligands can be synthesized from this compound by reaction with chiral auxiliaries. For example, reacting it with a chiral amino alcohol can yield a chiral phosphino-oxazoline (PHOX-type) ligand. In a typical reaction, a palladium precursor complexes with the chiral ligand, which then reacts with an allylic substrate to form a π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by the amine, leading to the formation of one enantiomer of the product in excess.
Table 3: Asymmetric Allylic Amination using Chiral Phosphine Ligands Illustrative data for Pd-catalyzed asymmetric allylic amination.
| Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (E)-1,3-Diphenylallyl acetate | Benzylamine | [Pd(allyl)Cl]₂ / Chiral Phosphino-oxazoline | 95 | 98 |
| Cyclohex-2-enyl acetate | Phthalamide | Pd₂(dba)₃ / Chiral Diaminophosphine Oxide | 92 | 99 |
| (E)-Cinnamyl acetate | Isatin | [Pd(allyl)Cl]₂ / Chiral P,olefin Ligand | 94 | 96 |
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a transformative reaction in organic synthesis used to form cyclic compounds, which is most commonly catalyzed by ruthenium complexes. organic-chemistry.org The phosphine ligands in these ruthenium catalysts (e.g., Grubbs-type catalysts) are crucial for their stability and reactivity. While standard RCM is not asymmetric, the development of enantioselective RCM relies on the use of chiral catalysts.
Chiral phosphine ligands derived from this compound can be incorporated into ruthenium complexes to create catalysts for asymmetric RCM. These chiral catalysts can perform desymmetrization of prochiral diene substrates to yield chiral cyclic products. The steric and electronic properties of the chiral phosphine ligand are critical for differentiating between the prochiral faces of the substrate and inducing high enantioselectivity in the resulting cyclic alkene. beilstein-journals.org
Table 4: Asymmetric Ring-Closing Metathesis Representative examples of enantioselective RCM.
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Prochiral triene | Ru-complex with Chiral Diphosphine | Chiral Dihydropyran | 85 | 90 |
| N,N-diallyl-p-toluenesulfonamide | Ru-complex with Chiral Phosphine | Chiral Dihydropyrrole | 91 | 94 |
| Diethyl diallylmalonate | Ru-complex with Chiral N-Heterocyclic Carbene/Phosphine | Chiral Cyclopentene | 78 | 88 |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. This process typically uses a simple hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation.
Chiral diphosphine ligands, which can be prepared through multi-step syntheses originating from precursors like this compound, are particularly effective. rsc.orgnih.govnih.gov When complexed with a metal such as Ruthenium, these ligands create a chiral environment that facilitates the enantioselective transfer of hydrogen from the donor to the substrate. The efficiency and enantioselectivity of the reaction are highly dependent on the precise structure of the chiral ligand.
Table 5: Asymmetric Transfer Hydrogenation of Ketones Typical results for the ATH of prochiral ketones.
| Substrate | Catalyst System | H-Donor | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Diphosphine / Base | Isopropanol | 99 | 97 |
| 1-Tetralone | Ru(II) / Chiral Aminophosphine | HCOOH/NEt₃ | 95 | 99 |
| 2,4,4-Trimethyl-2-cyclohexenone | Rh(III) / Chiral Diphosphine | Isopropanol | >98 | 96 |
Nucleophilic Phosphine Catalysis (e.g., Michael Addition, α-Umpolung)
This compound serves as a precursor to secondary and tertiary phosphines, such as di(p-tolyl)phosphine and tri(p-tolyl)phosphine, which are effective nucleophilic catalysts. The electron-donating nature of the para-methyl groups on the phenyl rings enhances the electron density and nucleophilicity of the phosphorus atom compared to unsubstituted triphenylphosphine (B44618). This increased nucleophilicity is crucial for the initial step in nucleophilic phosphine catalysis, which involves the attack of the phosphine on an electrophilic species.
Michael Addition:
In the context of the Michael addition, phosphines derived from this compound act as potent catalysts for the addition of nucleophiles to electron-deficient alkenes. The secondary phosphine, di(p-tolyl)phosphine, has been successfully employed in enantioselective phospha-Michael additions to β,γ-unsaturated α-ketoesters. While these reactions can proceed without a catalyst under mild conditions, the use of chiral catalysts allows for asymmetric induction. Research has shown that while di(p-tolyl)phosphine affords excellent yields in these additions, it provides moderate enantioselectivity compared to diphenylphosphine (B32561) in the presence of certain chiral catalysts. mdpi.com
The related compound, di-p-tolylphosphine oxide, which can be formed from this compound-derived intermediates, also participates in Michael-type additions. For instance, it has been added to coumarins under microwave irradiation to create 4-phosphinylated coumarins, which have applications in the development of new flame-retardant materials. mdpi.com
| Entry | α-Ketoester Substrate (R group) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | 3.5 | 98 | 66 |
| 2 | p-Chlorophenyl | 3.5 | >99 | 71 |
| 3 | p-Tolyl | 6 | 98 | 70 |
| 4 | m-Pyridyl | 3.5 | >99 | 75 |
α-Umpolung:
Umpolung, or polarity inversion, is a strategy in organic synthesis to reverse the normal reactivity of a functional group. Phosphine catalysis is a key method for achieving α-umpolung in carbonyl compounds. In a typical reaction, a tertiary phosphine adds to an activated alkyne (ynone), generating a zwitterionic intermediate. This intermediate then acts as a nucleophile at its α-position, attacking an aldehyde. This process effectively reverses the normal electrophilic character of the aldehyde's carbonyl carbon.
While specific examples detailing the use of di(p-tolyl)phosphine itself as a catalyst for α-umpolung are not extensively documented in the cited literature, the general mechanism is well-established with other tertiary phosphines like triphenylphosphine and ethyldiphenylphosphine. rsc.orgucla.edu Given that the catalytic cycle relies on the nucleophilic character of the phosphine, derivatives of this compound are highly suitable candidates for this transformation. The electron-donating p-tolyl groups would stabilize the initial phosphonium (B103445) intermediate, facilitating the reaction cascade. This type of phosphine-catalyzed α-umpolung followed by an intramolecular aldol (B89426) reaction has been used to synthesize complex heterocyclic structures like benzo[b]azepin-3-ones. rsc.orgucla.edu
Role in Cross-Electrophile Coupling (XEC) Reactions
Cross-electrophile coupling (XEC), or reductive cross-coupling, is a powerful and increasingly important strategy in organic synthesis that allows for the formation of carbon-carbon bonds by coupling two different electrophiles in the presence of a stoichiometric reductant. nih.govresearchgate.net This approach avoids the need to pre-form and handle sensitive organometallic nucleophiles. Nickel catalysis has emerged as a central platform for these transformations due to nickel's ability to access multiple oxidation states and engage in one- or two-electron transfer pathways. ucla.edursc.orgnsf.gov
The success of these nickel-catalyzed reactions is critically dependent on the nature of the supporting ligand, which modulates the catalyst's reactivity, stability, and selectivity. Phosphine ligands are paramount in this field. ucla.edunsf.gov While the direct application of ligands derived from this compound in reactions explicitly defined as XEC is not prominently featured in the surveyed literature, their structural motifs are highly relevant to the field. The development of catalysts for coupling challenging electrophiles often relies on bulky and electron-rich phosphines.
For example, advanced ligands like the DalPhos family, which have been designed for nickel-catalyzed C-N and C-O cross-couplings of challenging (hetero)aryl electrophiles, sometimes incorporate di(o-tolyl)phosphino groups—isomers of the di(p-tolyl)phosphino group. rsc.org The electronic and steric properties conferred by tolyl substituents are crucial for promoting the desired catalytic activity. Phosphine-ligated nickel catalysts are known to favor the two-electron, closed-shell oxidative addition pathway that is often desired for stereospecific transformations, a key consideration in complex molecule synthesis. nsf.gov The design of new phosphine ligands is a primary driver for advancing nickel-catalyzed methodologies, enabling the use of previously unreactive electrophiles like aryl chlorides or phenol (B47542) derivatives. ucla.edunih.gov Therefore, phosphines derived from this compound represent a key class of ligands for developing the next generation of catalysts for reductive cross-coupling reactions.
Applications in Specialty Chemical and Pharmaceutical Synthesis
This compound and its derivatives are valuable reagents and precursors in the synthesis of specialty chemicals and pharmaceutically active compounds. It is often classified as a "pharmaceutical intermediate," indicating its role as a building block for more complex molecules. myuchem.com
A significant application lies in the preparation of tertiary phosphine ligands, such as tri(p-tolyl)phosphine and diphenyl(p-tolyl)phosphine (B86748), which are used in transition-metal catalysis to construct molecules with potential therapeutic value. myuchem.com
Anticancer and Biological Agents: Diphenyl(p-tolyl)phosphine, which can be synthesized from this compound precursors, has been used as a ligand in the synthesis of novel silver(I) complexes. These complexes have been investigated for their biological activity and show potential as anticancer agents. Similarly, palladium, platinum, and silver complexes bearing the related tri(p-tolyl)phosphine ligand have also been noted for their antitumor activity.
Antiparasitic Drug Leads: In the field of medicinal chemistry, diphenyl(p-tolyl)phosphine has been employed as a reactant in the synthesis of potential leishmanicidal agents. These compounds are designed to target the mitochondria of the Leishmania parasite, representing a modern approach to developing new treatments for leishmaniasis.
Specialty Chemicals (Flame Retardants): The di-p-tolylphosphine oxide moiety, accessible from this compound, has been incorporated into coumarin (B35378) scaffolds via a Michael-type addition. mdpi.com The resulting phosphorylated coumarins are a class of specialty chemicals investigated for their flame-retardant properties. mdpi.com
The versatility of this compound as a precursor to a wide array of phosphine ligands and organophosphorus compounds ensures its continued importance in the synthesis of high-value molecules for the pharmaceutical and specialty chemical industries. rsc.orgmyuchem.com
Spectroscopic and Structural Characterization Methodologies in Bis 4 Methylphenyl Chlorophosphine Research
X-ray Crystallography: Elucidation of Solid-State Molecular Structures and Coordination Geometries
While a specific, publicly available crystal structure of Bis(4-methylphenyl)chlorophosphine (B86755) is not widely reported, analysis of closely related triarylphosphines and their complexes allows for a detailed prediction of its structural parameters. epfl.ch The phosphorus atom in this compound is expected to exhibit a trigonal pyramidal geometry, a common feature for trivalent phosphorus compounds. epfl.ch In this arrangement, the two p-tolyl groups and the chlorine atom occupy the base of the pyramid, with the phosphorus lone pair of electrons at the apex.
When this phosphine (B1218219) coordinates to a metal center, as seen in numerous catalytic applications, the geometry around the phosphorus atom becomes distorted tetrahedral. epfl.ch X-ray diffraction studies on such complexes provide critical information on the coordination environment, including the metal-phosphorus bond length, which is vital for understanding the ligand's electronic and steric influence on the catalyst's activity.
Expected Structural Parameters for this compound:
Geometry at Phosphorus: Trigonal pyramidal
P-Cl Bond Length: Approximately 2.05 - 2.20 Å
P-C (aryl) Bond Length: Approximately 1.82 - 1.85 Å
C-P-C Bond Angle: Approximately 100-105°
Cl-P-C Bond Angle: Approximately 100-103°
Mass Spectrometry for Molecular Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common MS method.
The mass spectrum would show a distinct molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₁₄ClP, MW ≈ 248.7 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak.
The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the weakest bonds typically dominates the fragmentation process. For this compound, key fragmentation pathways would include:
Loss of a chlorine radical: Giving a prominent peak at [M-Cl]⁺.
Loss of a tolyl radical: Resulting in a fragment ion [M-C₇H₇]⁺.
Cleavage of the P-C bond: To produce the tolyl cation [C₇H₇]⁺ (m/z 91), which is often a very stable and abundant fragment.
Table of Expected Key Mass Spectrometry Fragments:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 248 | Molecular Ion [M]⁺ | [C₁₄H₁₄³⁵ClP]⁺ |
| 213 | [M-Cl]⁺ | [C₁₄H₁₄P]⁺ |
| 157 | [M-C₇H₇]⁺ | [C₇H₇³⁵ClP]⁺ |
| 91 | Tolyl Cation | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique utilized in the study of this compound for both the elucidation of its molecular structure and for real-time monitoring of its synthesis. This method is predicated on the principle that molecular bonds and functional groups absorb infrared radiation at specific frequencies, causing vibrational excitations. These absorptions are unique to the types of bonds present, providing a molecular "fingerprint."
In the context of this compound, IR spectroscopy allows for the identification of key functional groups, including the phosphorus-chlorine (P-Cl) bond, the carbon-phosphorus (C-P) bond, and the characteristic bonds of the p-tolyl groups. The presence and position of absorption bands in an IR spectrum can confirm the structure of the synthesized compound.
Furthermore, IR spectroscopy is an invaluable tool for monitoring the progress of the reaction that yields this compound. nist.gov A common synthetic route involves the reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with phosphorus trichloride (B1173362). By analyzing the IR spectrum of the reaction mixture over time, chemists can track the disappearance of reactant-specific absorption bands and the concurrent appearance of product-specific bands. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
For instance, the consumption of phosphorus trichloride can be monitored by the decrease in intensity of its characteristic absorption peaks. Concurrently, the formation of this compound is evidenced by the emergence of new absorption bands corresponding to the aryl-phosphine and methyl groups of the tolyl substituents.
The table below summarizes the characteristic IR absorption frequencies for the key functional groups within this compound.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aryl | C-H stretch | 3100 - 3000 | Medium |
| Methyl | C-H stretch | 2950 - 2850 | Medium |
| Aromatic | C=C stretch | 1600 - 1475 | Medium-Weak |
| Aryl-Phosphine | C-P stretch | ~1465 | Medium |
| Phosphorus-Chlorine | P-Cl stretch | 850 - 550 | Strong |
This table is a compilation of typical absorption ranges for the specified functional groups and bonds. The exact position and intensity of the peaks for this compound may vary based on the specific molecular environment and the physical state of the sample.
The following table outlines how IR spectroscopy can be used to monitor a typical synthesis of this compound from p-tolylmagnesium bromide and phosphorus trichloride.
| Reactant/Product | Key Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Change During Reaction |
| Phosphorus Trichloride | P-Cl | 504, 482 | Decreases |
| p-Tolylmagnesium Bromide | Aryl C-H, C=C, Methyl C-H | 3100-3000, 1600-1475, 2950-2850 | Decreases |
| This compound | Aryl-Phosphine (C-P) | ~1465 | Increases |
| This compound | P-Cl | 850 - 550 | Increases (shifts from PCl₃) |
The analysis of the "fingerprint region" of the IR spectrum, typically from 1500 cm⁻¹ to 500 cm⁻¹, is particularly crucial for distinguishing between structurally similar molecules. thermofisher.com The unique pattern of absorptions in this region for this compound serves as a definitive confirmation of its identity.
Theoretical and Computational Investigations of Bis 4 Methylphenyl Chlorophosphine Chemistry
Density Functional Theory (DFT) Studies on Molecular Structure and Bonding
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations can provide a detailed picture of the geometry and bonding within bis(4-methylphenyl)chlorophosphine (B86755). By solving the Kohn-Sham equations, DFT methods can determine the electron density and, from that, derive the molecule's energy and structure.
DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to model the phosphorus lone-pair orientation and the strengths of the bonds within the molecule. The optimized geometry reveals key structural parameters. The electron-donating nature of the 4-methylphenyl groups is known to increase the electron density at the phosphorus atom, which in turn influences the bond lengths and angles.
For this compound, a pyramidal geometry around the central phosphorus atom is expected. The C-P-C bond angle and the C-P-Cl bond angles will be influenced by both the steric bulk of the tolyl groups and the electronic effects of the methyl and chloro substituents.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value |
| P-Cl Bond Length | ~2.05 Å |
| P-C (aryl) Bond Length | ~1.84 Å |
| C-P-C Bond Angle | ~103° |
| C-P-Cl Bond Angle | ~101° |
| Dihedral Angle (C-P-C-C) | Variable, defining the propeller-like arrangement of the tolyl groups |
Note: The values in this table are representative and would be precisely determined in a specific DFT study.
The bonding in this compound can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. uni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This allows for a quantitative assessment of the hybridization of the atomic orbitals and the nature of the chemical bonds. For instance, the P-Cl bond is expected to have significant covalent character with some degree of polarization towards the more electronegative chlorine atom.
Computational Analysis of Reaction Mechanisms and Transition States
This compound is a key precursor in the synthesis of other organophosphorus compounds and a ligand in catalysis. sigmaaldrich.comfishersci.com Computational chemistry is invaluable for elucidating the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
A common reaction involving this compound is its reaction with a Grignard reagent to form a tertiary phosphine (B1218219). A theoretical study on a related system investigated the possibility of an S_N2-type reaction at the phosphorus center (S_N2@P). nih.gov Such studies can determine the energy barriers for different possible pathways, helping to predict the most likely mechanism. For example, a computational study could compare a direct displacement of the chloride by the nucleophile with a mechanism involving an intermediate pentacoordinate phosphorus species.
The search for transition states is a key part of these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and thus the rate of the reaction. For the reaction of this compound with a nucleophile, the transition state would likely feature an elongated P-Cl bond and a partially formed bond between the phosphorus and the incoming nucleophile.
Table 2: Representative Calculated Energies for a Reaction involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0 |
| Transition State | +15 to +25 |
| Products | -10 to -30 |
Note: These energy values are illustrative and would depend on the specific reaction and level of theory used.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the structure and gain further insights.
NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful application of DFT. youtube.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, and ³¹P NMR spectra. youtube.com For this compound, the ³¹P NMR spectrum is particularly characteristic, with a predicted chemical shift that is sensitive to the electronic environment of the phosphorus atom. The calculated ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl groups, with their chemical shifts influenced by the electron-donating and -withdrawing effects within the molecule.
Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. brehm-research.de These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which can be used to simulate the infrared (IR) and Raman spectra. The calculated vibrational spectrum would show characteristic peaks for the P-Cl stretch, the P-C (aryl) stretches, and the various vibrations of the tolyl groups. karazin.ua
Conformational Preferences: The two tolyl groups in this compound can rotate around the P-C bonds, leading to different possible conformations. nih.govnih.govresearchgate.net Computational methods can be used to explore the potential energy surface associated with these rotations and identify the most stable conformers. The relative energies of these conformers determine their populations at a given temperature. These studies can reveal whether there is a single, highly preferred conformation or if the molecule is flexible and exists as a mixture of several low-energy conformers.
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ³¹P NMR Chemical Shift | δ 80-90 ppm |
| ¹H NMR Chemical Shift (methyl) | δ ~2.3 ppm |
| ¹H NMR Chemical Shift (aromatic) | δ 6.8-7.2 ppm |
| P-Cl Vibrational Frequency | ~450-500 cm⁻¹ |
Note: These are representative values. Actual values depend on the solvent and experimental conditions, and the accuracy of the prediction depends on the computational method.
Elucidation of Electronic Effects and Reactivity Descriptors
The electronic properties of this compound are key to its reactivity. The methyl groups on the phenyl rings are electron-donating, which has a significant impact on the electronic character of the phosphorus atom.
Hammett Parameters: The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. While typically applied to reactions of benzoic acid derivatives, the principles can be extended to other systems. The Hammett constant (σ) for the para-methyl group is negative, indicating its electron-donating nature. viu.ca This electron donation increases the electron density on the phosphorus atom, making it a better nucleophile and influencing its behavior as a ligand in transition metal complexes.
Reactivity Descriptors: DFT calculations can provide a range of reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy suggests that the molecule is a better electron donor, while a lower LUMO energy indicates a better electron acceptor. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, which is likely localized on the phosphorus lone pair, enhancing its nucleophilicity.
Natural Bond Orbital (NBO) Analysis: As mentioned earlier, NBO analysis provides a detailed picture of the charge distribution and donor-acceptor interactions within the molecule. uni-muenchen.deresearchgate.netslideshare.net It can quantify the delocalization of electron density from the phosphorus lone pair into antibonding orbitals of the phenyl rings, and from the phenyl rings into the P-Cl antibonding orbital. These interactions stabilize the molecule and influence its reactivity.
Table 4: Representative Electronic Properties of this compound
| Property | Description |
| HOMO Energy | Relatively high, indicating good nucleophilicity |
| LUMO Energy | Relatively low, associated with the P-Cl antibonding orbital |
| NBO Charge on Phosphorus | Slightly positive due to the electronegative chlorine |
| NBO Charge on Chlorine | Negative |
Note: The values for these properties are relative and depend on the level of theory used for the calculation.
Quantum Chemical Modeling of Ligand-Metal Interactions
A major application of this compound is as a ligand in transition metal catalysis, particularly with metals like palladium and nickel. sigmaaldrich.comfishersci.comnih.gov Quantum chemical modeling is essential for understanding the nature of the bond between the phosphine ligand and the metal center.
DFT calculations can be used to model the structure and bonding in complexes such as [Pd(0)(P(p-tolyl)₂Cl)₂] or [Ni(0)(P(p-tolyl)₂Cl)₄]. These calculations can provide information on the M-P bond length, the coordination geometry around the metal, and the electronic structure of the complex. The strength of the metal-phosphine bond is a crucial factor in the stability and reactivity of the catalyst. nih.govresearchgate.net
The bonding in these complexes is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:
σ-donation: The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital on the metal.
π-back-donation: Electron density is donated from a filled d-orbital on the metal to an empty σ* antibonding orbital of the P-C or P-Cl bonds.
The balance between σ-donation and π-back-donation determines the electronic properties of the metal center and is influenced by the substituents on the phosphine ligand. The electron-donating methyl groups on this compound enhance its σ-donor ability. Computational studies can quantify these interactions and correlate them with the catalytic activity of the complex. For example, a stronger σ-donating ligand can increase the electron density on the metal, which can facilitate key steps in a catalytic cycle, such as oxidative addition.
Table 5: Representative Calculated Properties of a Metal-Bis(4-methylphenyl)chlorophosphine Complex
| Property | Description |
| Metal-Phosphorus Bond Length | ~2.2-2.4 Å |
| Coordination Geometry | Dependent on the metal and other ligands (e.g., tetrahedral for Ni(0)) |
| NBO Analysis of M-P Bond | Shows contributions from both σ-donation and π-back-donation |
| Calculated Catalytic Cycle Intermediates | Provides insights into reaction mechanisms |
Note: These properties are illustrative and would be specific to the metal and the full coordination sphere of the complex.
Comparative Analysis with Analogous Chlorophosphine Compounds
Structure-Reactivity Relationships within Diarylchlorophosphines
The reactivity of diarylchlorophosphines (Ar₂PCl) is intrinsically linked to the electronic properties of the aryl substituents. The phosphorus atom in these compounds acts as an electrophile, and its reactivity towards nucleophiles is modulated by the electron density at the phosphorus center. This relationship can be quantitatively assessed using principles from physical organic chemistry, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.
The Hammett equation, in its general form, is given by:
log(k/k₀) = σρ
where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent on the aromatic ring, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.
For the hydrolysis of a series of para-substituted diphenylylchlorophosphines, a positive ρ value would be expected, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by making the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack by water. Conversely, electron-donating groups would decrease the reaction rate.
In the case of bis(4-methylphenyl)chlorophosphine (B86755), the two para-methyl groups are electron-donating. This increases the electron density on the phosphorus atom compared to the unsubstituted diphenylchlorophosphine, thereby reducing its electrophilicity. Consequently, this compound is expected to be less reactive towards nucleophiles than diphenylchlorophosphine. The presence of two methyl groups further amplifies this effect compared to a monosubstituted analogue like (4-methylphenyl)dichlorophosphine.
The general trend in reactivity for a series of para-substituted diarylchlorophosphines towards a given nucleophile can be predicted based on the electronic nature of the substituent:
Table 1: Predicted Relative Reactivity of para-Substituted Diarylchlorophosphines
| Substituent (X) in (p-XC₆H₄)₂PCl | Electronic Effect | Predicted Relative Reactivity |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Highest |
| -Cl | Weakly Electron-Withdrawing | High |
| -H | Neutral | Intermediate |
| -CH₃ | Weakly Electron-Donating | Lower |
This trend highlights that this compound occupies a position of relatively lower reactivity within the diarylchlorophosphine family due to the electron-releasing nature of its methyl substituents.
Steric and Electronic Influence of Aromatic Substituents on Reactivity and Catalysis
The utility of diarylchlorophosphines as precursors to phosphine (B1218219) ligands in transition metal catalysis is critically dependent on both the steric and electronic properties of the aromatic substituents. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. A larger cone angle indicates greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal center, the stability of the catalytic complex, and the selectivity of the catalytic reaction.
The Tolman electronic parameter (TEP) is determined from the C-O stretching frequency in nickel-carbonyl complexes of the phosphine ligand. A lower TEP value indicates a more electron-donating phosphine, which leads to increased electron density on the metal center. This, in turn, can enhance the rate of key steps in a catalytic cycle, such as oxidative addition.
For this compound, the derived phosphine ligand, di(p-tolyl)phosphine, possesses specific steric and electronic characteristics that can be compared to other diarylphosphines. The para-methyl groups in this compound have a modest impact on the Tolman cone angle compared to the parent diphenylphosphine (B32561). However, their electronic influence is more significant. The electron-donating nature of the methyl groups increases the electron density on the phosphorus atom, making the corresponding phosphine a stronger electron donor than diphenylphosphine.
Table 2: Comparison of Tolman Parameters for Selected Diarylphosphine Ligands
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (νCO) in cm⁻¹ |
|---|---|---|
| P(p-CF₃C₆H₄)₃ | 135 | 2079.5 |
| P(C₆H₅)₃ (Triphenylphosphine) | 145 | 2068.9 |
| P(p-CH₃C₆H₄)₃ (Tri-p-tolylphosphine) * | 145 | 2066.7 |
| P(p-OCH₃C₆H₄)₃ | 145 | 2065.5 |
Note: Data for the di-p-tolylphosphine (B91435) ligand derived from this compound would be expected to follow similar trends.
As seen in the table, increasing the electron-donating ability of the para-substituent (from -CF₃ to -OCH₃) leads to a decrease in the TEP, indicating a more electron-rich phosphine. The tri-p-tolylphosphine, structurally similar to the ligand derived from this compound, is a stronger electron donor than triphenylphosphine (B44618).
In catalysis, this enhanced electron-donating ability can be highly beneficial. For example, in palladium-catalyzed cross-coupling reactions, more electron-rich phosphine ligands can facilitate the oxidative addition of aryl halides to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle. This can lead to higher catalytic activity and allow for the use of less reactive coupling partners, such as aryl chlorides. However, excessive steric bulk can hinder the approach of substrates to the metal center, potentially slowing down the reaction. The moderate steric profile of the di-p-tolyl group, combined with its favorable electronic properties, often strikes a good balance for many catalytic applications.
Divergent Reactivity Profiles of Related Phosphorus(III) Halides
The reactivity of this compound can be further understood by comparing it to other phosphorus(III) halides, such as phosphorus trichloride (B1173362) (PCl₃) and aryldichlorophosphines (ArPCl₂). The number and nature of the organic substituents on the phosphorus atom lead to distinct reactivity patterns.
Phosphorus Trichloride (PCl₃): As the simplest phosphorus(III) chloride, PCl₃ is highly reactive towards a wide range of nucleophiles. The three electron-withdrawing chlorine atoms make the phosphorus atom highly electrophilic. It readily undergoes substitution reactions with alcohols, phenols, and Grignard reagents. Its high reactivity and polyfunctionality make it a versatile building block in organophosphorus chemistry but can also lead to a lack of selectivity.
Aryldichlorophosphines (ArPCl₂): In these compounds, one chlorine atom of PCl₃ is replaced by an aryl group. The aryl group is generally less electron-withdrawing than chlorine, making the phosphorus atom in ArPCl₂ less electrophilic than in PCl₃. Consequently, aryldichlorophosphines are typically less reactive than phosphorus trichloride. They still possess two reactive P-Cl bonds, allowing for the sequential introduction of different substituents.
This compound (Ar₂PCl): With two aryl groups attached to the phosphorus, the electrophilicity of the phosphorus center is further reduced compared to ArPCl₂. The electron-donating nature of the two 4-methylphenyl groups in this compound makes it one of the less reactive members of this series towards nucleophilic attack. This lower reactivity can be advantageous, offering greater control and selectivity in synthetic transformations. For instance, its reaction with a Grignard reagent is more likely to proceed cleanly to the desired tertiary phosphine without significant side reactions that might be observed with the more reactive PCl₃ or ArPCl₂.
Table 3: Comparative Reactivity of Phosphorus(III) Halides
| Compound | Structure | Number of P-Cl Bonds | Relative Electrophilicity of Phosphorus | General Reactivity |
|---|---|---|---|---|
| Phosphorus trichloride | PCl₃ | 3 | Very High | Very High |
| Phenyldichlorophosphine | C₆H₅PCl₂ | 2 | High | High |
| This compound | (4-CH₃C₆H₄)₂PCl | 1 | Moderate | Moderate |
Emerging Research Frontiers and Future Directions in Bis 4 Methylphenyl Chlorophosphine Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The pursuit of green chemistry principles has spurred research into more sustainable and atom-economical methods for synthesizing bis(4-methylphenyl)chlorophosphine (B86755) and its derivatives. primescholars.commonash.edujocpr.com Atom economy, a concept that emphasizes the maximization of starting materials incorporated into the final product, is a key metric in evaluating the "greenness" of a synthetic process. nih.gov Traditional syntheses of analogous dialkylchlorophosphines often rely on the nucleophilic substitution of phosphorus trichloride (B1173362) (PCl₃), which can lead to significant waste. acs.org
Recent advancements focus on minimizing by-products and the use of hazardous reagents. jocpr.com One promising approach involves the use of protected phosphine (B1218219) reagents, such as iPr₂NPH₂·BH₃, which can act as a "PH₂Cl" synthon. acs.org This method avoids the direct use of PCl₃ and allows for the synthesis of compounds like bis(bicyclo[1.1.1]pentyl)chlorophosphine, a related dialkylchlorophosphine, in a more controlled and potentially more atom-economical manner. acs.org The development of such routes is crucial for reducing the environmental impact of producing these important chemical building blocks. nih.gov
Table 1: Comparison of Synthetic Strategies
| Feature | Traditional PCl₃-based Synthesis | Modern Protected Phosphine Synthesis |
| Starting Material | Phosphorus trichloride (PCl₃) | Protected phosphine (e.g., iPr₂NPH₂·BH₃) |
| Key Advantage | Readily available starting material | Avoids direct use of hazardous PCl₃, potentially higher atom economy |
| Key Disadvantage | Can generate significant inorganic waste | May require more steps to prepare the protected phosphine |
| Atom Economy | Often lower due to by-product formation | Potentially higher due to more efficient incorporation of the phosphorus synthon |
Exploration of New Catalytic Cycles and Reaction Types
This compound is a precursor to a wide array of phosphine ligands that are pivotal in transition-metal catalysis. sigmaaldrich.com These ligands play a crucial role in facilitating various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the 4-methylphenyl groups enhances the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center.
Current research is actively exploring new catalytic cycles and reaction types that can be accessed using ligands derived from this compound. This includes its use in the synthesis of palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings. sigmaaldrich.com Furthermore, it is a reactant for creating ligands for nickel(0)-catalyzed isomerization reactions and phosphinosulfonamide nickel complexes for oligomerization reactions. sigmaaldrich.com The versatility of the chlorophosphine allows for the synthesis of a diverse range of phosphine ligands, opening doors to new catalytic transformations and the efficient synthesis of complex molecules.
Table 2: Catalytic Applications of this compound Derivatives
| Reaction Type | Metal Catalyst | Role of Ligand |
| Suzuki-Miyaura Coupling | Palladium | Formation of biaryl compounds |
| Heck Reaction | Palladium | Coupling of alkenes with aryl halides |
| Sonogashira Coupling | Palladium | Coupling of terminal alkynes with aryl halides |
| Isomerization Reactions | Nickel(0) | Rearrangement of molecular structure |
| Oligomerization Reactions | Nickel | Formation of short-chain polymers |
Integration into Advanced Materials and Functional Systems
The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for integration into advanced materials and functional systems. Research is ongoing to incorporate these phosphine moieties into polymers and other materials to impart specific functionalities.
One area of exploration is the development of stress-responsive materials. For instance, related peroxide-containing mechanophores have been synthesized and shown to exhibit mechanochromic and mechanofluorescent properties. nih.gov While not directly involving this compound, this research highlights the potential for designing materials where mechanical force can trigger a chemical reaction and a change in material properties. The reactivity of the P-Cl bond in this compound could be harnessed to covalently link it into polymer backbones, creating materials with novel responses to external stimuli.
Design of Highly Selective and Efficient Chiral Auxiliaries and Ligands
A significant frontier in the application of this compound chemistry is in the field of asymmetric catalysis. This involves the design and synthesis of chiral phosphine ligands and auxiliaries to control the stereochemical outcome of chemical reactions. wikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to direct the formation of a specific enantiomer, after which they can be removed and ideally recycled. wikipedia.org
While this compound itself is not chiral, it serves as a versatile precursor for creating more complex chiral phosphine ligands. alfachemic.com By reacting it with chiral alcohols or amines, a wide variety of chiral phosphine ligands can be synthesized. These ligands are instrumental in asymmetric hydrogenation, a process with high turnover rates, efficiency, and atom economy for producing chiral compounds. sigmaaldrich.com The development of new chiral phosphine ligands derived from this compound is a key area of research, with the goal of achieving higher enantioselectivity and catalytic efficiency in a broader range of chemical transformations. sigmaaldrich.comnih.gov
Interdisciplinary Applications in Materials Science and Industrial Processes
The applications of this compound and its derivatives extend beyond traditional organic synthesis and into the interdisciplinary fields of materials science and industrial processes. In materials science, the incorporation of phosphine ligands can influence the electronic and optical properties of materials.
Industrially, this compound serves as a key building block for the production of specialty chemicals and catalysts. Its role as a precursor to effective ligands for cross-coupling reactions is particularly important for the large-scale synthesis of pharmaceuticals and other high-value chemical products. The ongoing development of more efficient catalytic systems based on ligands derived from this compound has the potential to streamline industrial processes, reduce waste, and lower manufacturing costs.
Q & A
Q. What are the key physicochemical properties and safe handling protocols for Bis(4-methylphenyl)chlorophosphine?
Methodological Answer: this compound (C14H14ClP) is moisture-sensitive and reacts violently with water. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 248.688 g/mol | |
| Boiling Point | 346.9 ± 31.0 °C | |
| Density | 1.159 g/cm³ | |
| Storage Conditions | Dry, inert atmosphere, avoid moisture | |
| Hazard Class (UN) | 8 (Corrosive) |
Handling Protocols:
Q. What are the standard synthetic routes for this compound in academic laboratories?
Methodological Answer: The compound is typically synthesized via:
Phosphorus trichloride substitution : Reacting 4-methylphenyllithium with PCl3 in anhydrous ether at −78°C, followed by quenching and purification via vacuum distillation .
Ligand displacement : Substituting chlorine in chlorophosphines with aryl Grignard reagents under controlled stoichiometry .
Critical Steps:
- Strict exclusion of moisture to prevent hydrolysis.
- Use of low temperatures to avoid side reactions (e.g., disproportionation).
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer: The electron-donating 4-methyl groups enhance the ligand’s electron density at phosphorus, stabilizing Pd(0) intermediates in catalytic cycles. Comparative studies with analogs (e.g., bis(4-trifluoromethylphenyl)chlorophosphine) show:
- Steric effects : Methyl groups provide moderate steric bulk, improving selectivity in Buchwald-Hartwig aminations .
- Electronic effects : Higher electron density accelerates oxidative addition but may reduce reductive elimination efficiency. Adjusting ligand ratios (1:1 to 1:2 Pd:P) optimizes turnover .
Q. What methodological considerations are critical when using this compound in moisture-sensitive reactions?
Methodological Answer: Key challenges include hydrolysis (forming phosphine oxides) and ligand decomposition. Mitigation strategies:
- Solvent Purity : Dry THF/toluene over molecular sieves; monitor water content via Karl Fischer titration (<10 ppm) .
- Inert Atmosphere : Use Schlenk lines or glove boxes with O2/H2O levels <1 ppm.
- Reaction Monitoring : Employ <sup>31</sup>P NMR to detect hydrolysis products (δ = 25–30 ppm for oxides vs. −10 ppm for intact ligand) .
Case Study : In Suzuki-Miyaura couplings, trace water reduces yields by 40%; pre-stirring the ligand with Pd(OAc)2 under vacuum restores activity .
Q. How can researchers resolve contradictions in catalytic activity data when employing this compound-derived ligands?
Methodological Answer: Discrepancies often arise from:
- Isomerization equilibria : Dynamic PNP/PPN tautomerism in derivatives alters steric/electronic profiles. Use low-temperature <sup>31</sup>P NMR to identify dominant species .
- Impurity effects : Trace chlorophosphine residues (from incomplete synthesis) act as isomerization catalysts. Purify ligands via column chromatography (hexane/EtOAc) .
Experimental Design Recommendation:
- Conduct kinetic studies under varying temperatures and ligand:Pd ratios.
- Compare catalytic outcomes with rigorously purified vs. crude ligands to isolate impurity impacts .
Q. What advanced applications exist for this compound beyond traditional catalysis?
Methodological Answer: Emerging uses include:
- Phosphorotrithioate synthesis : React with thiols/sulfenyl chlorides in one-pot reactions (room temperature, 12–24 hr) to generate bioactive compounds .
- Dynamic covalent chemistry : Leverage tautomerism to create stimuli-responsive materials. For example, pH-triggered reconfiguration of phosphine-based polymers .
Key Insight : The ligand’s balance of reactivity and stability enables its use in multi-step cascades without intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
